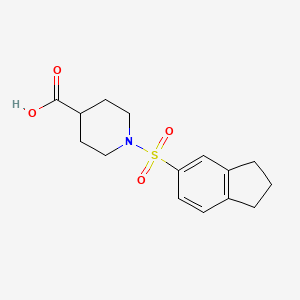

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid

Description

1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid is a sulfonamide-containing piperidine derivative characterized by a fused bicyclic indene moiety and a carboxylic acid group.

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-15(18)12-6-8-16(9-7-12)21(19,20)14-5-4-11-2-1-3-13(11)10-14/h4-5,10,12H,1-3,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWGHYGZFIIQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps One common approach is to start with 2,3-dihydro-1H-indene-5-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with piperidine to form the corresponding piperidine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.

Substitution: The piperidine ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Sulfides, sulfoxides, and sulfones.

Substitution Products: Various substituted piperidines.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antiviral and antimicrobial properties. The sulfonyl group in 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid enhances its interaction with biological targets, making it a candidate for the development of new antiviral agents.

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective effects. The potential for this compound to be utilized in neurodegenerative disease therapies is an area of ongoing investigation.

Drug Development

The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can lead to enhanced efficacy and reduced side effects in drug candidates targeting various diseases.

Proteomics Research

1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid has been utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to selectively bind to specific proteins makes it valuable in biochemical assays.

Synthetic Intermediates

This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Catalysts in Chemical Reactions

There is potential for using this compound as a catalyst in organic reactions due to its structural properties that may facilitate specific reaction pathways.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated efficacy against viral strains with minimal cytotoxicity. |

| Study B | Neuroprotection | Showed reduced apoptosis in neuronal cell cultures treated with neurotoxic agents. |

| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize complex alkaloids with enhanced bioactivity. |

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several piperidine-carboxylic acid derivatives, differing primarily in substituents on the sulfonyl group or piperidine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity to ; †Calculated using Fmoc group contribution.

Key Observations:

In contrast, the ethoxycarbonyl derivative (TPSA = 58.8 Ų) is less polar, favoring better membrane permeability . The Fmoc-piperazine derivative (TPSA ~85.6 Ų) balances polarity and lipophilicity, typical of peptide synthesis intermediates .

The dihydroindene moiety may confer steric bulk, altering selectivity compared to benzodioxin derivatives . The ethoxycarbonyl group in is hydrolytically labile, making it a prodrug candidate, whereas sulfonamides are generally more stable under physiological conditions.

Synthetic Accessibility :

- The ethoxycarbonyl derivative is synthesized via base-catalyzed reactions (e.g., NaOH/Na₂CO₃) , while sulfonamide derivatives like the target compound likely require sulfonation of indene precursors, a more complex step .

Key Observations:

- The high TPSA of sulfonamide analogs suggests poor BBB penetration, limiting central nervous system applications .

- Ethoxycarbonyl derivatives exhibit moderate BBB permeability but may require metabolic activation for efficacy .

- Safety data for sulfonamides emphasize standard handling protocols (gloves, goggles), while chlorinated pyrimidines pose inhalation risks .

Biological Activity

1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid, with the chemical formula C15H19NO4S and a molecular weight of 309.39 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C15H19NO4S |

| Molecular Weight | 309.39 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid |

| PubChem CID | 7131282 |

| SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |

Pharmacological Activity

Research indicates that 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid exhibits various biological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines like IL-1β. The compound demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .

Table 1: Inhibition of IL-1β Release

| Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 |

Neuroprotective Effects

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress-induced damage. It was found to reduce cell death in models of neurodegeneration by modulating apoptotic pathways .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets:

- NLRP3 Inflammasome Inhibition : The compound's sulfonyl group is believed to facilitate binding to the NLRP3 protein, inhibiting its activation and subsequent inflammatory responses.

- Neuroprotection : The piperidine ring structure may contribute to its ability to cross the blood-brain barrier, providing neuroprotective effects against oxidative stress.

Case Studies

Several case studies have reported on the efficacy of this compound in various experimental models:

- Inflammatory Disease Models : In animal models of arthritis, administration of the compound resulted in significant reduction in joint inflammation and pain scores compared to control groups.

- Neurodegenerative Models : In models of Alzheimer's disease, treatment with this compound showed a decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based reagents. A typical procedure involves:

Dissolving the sulfonyl chloride derivative (e.g., 2,3-dihydro-1H-indene-5-sulfonyl chloride) and piperidine-4-carboxylic acid in anhydrous acetonitrile.

Activating the carboxylic acid with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for 30 minutes.

Adding the amine/nucleophile to form the sulfonamide bond under room temperature stirring overnight.

Purification via sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol or diisopropyl ether .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.4–8.1 ppm for sulfonamide groups, piperidine CH₂ signals at δ 1.5–3.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1,612 cm⁻¹) and carboxylic acid (O-H stretch at ~3,300 cm⁻¹) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., %C error <0.05%) .

- Melting Point : Validate purity (e.g., sharp melting range within 1–2°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., CH₃CN) to enhance reagent solubility and reaction kinetics .

- Catalyst Ratios : Optimize EDCI/HOBt stoichiometry (typically 1:1:1 molar ratio of acid/coupling agent/amine) to minimize side products .

- Temperature Control : Stir at room temperature for 12–24 hours to balance reaction completion and decomposition .

- Purification : Employ gradient recrystallization (e.g., ethanol → diisopropyl ether) to isolate high-purity solids .

Q. How should discrepancies in elemental analysis data be resolved?

Methodological Answer:

- Purity Check : Re-crystallize the compound and repeat analysis to exclude solvent or moisture interference.

- Instrument Calibration : Validate the elemental analyzer with certified standards (e.g., sulfanilamide for N/S quantification).

- Alternative Techniques : Cross-validate using high-resolution mass spectrometry (HRMS) or combustion analysis for C/H/N/S .

Q. What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Desiccants : Use silica gel or molecular sieves to mitigate moisture absorption, which can degrade sulfonamide bonds .

- Stability Monitoring : Perform periodic NMR or HPLC checks to detect decomposition (e.g., new peaks at δ 6.5–7.5 ppm indicating aromatic byproducts) .

Q. How to design enzyme inhibition assays for evaluating biological activity?

Methodological Answer:

- Assay Parameters : Use human carbonic anhydrase isoforms (e.g., hCA II/IX) in pH 7.4 buffer (50 mM Tris-SO₄) at 25°C .

- Controls : Include acetazolamide as a positive control and DMSO vehicle controls.

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression of activity vs. log[inhibitor] curves. Validate with Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.